4-(糠氨基羰基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

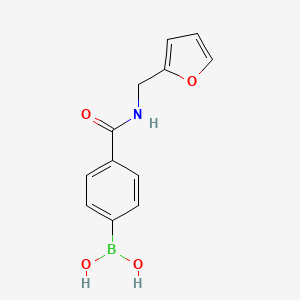

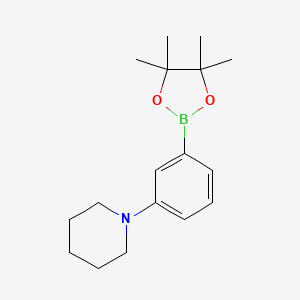

4-(Furfurylaminocarbonyl)phenylboronic acid (4-FAPB) is an organoboronic acid that has been used in a variety of scientific research applications, including as a cross-linking agent in bioconjugation, as a catalyst in organic synthesis, and in the study of enzyme-catalyzed reactions. This compound has the potential to be a versatile tool for researchers due to its unique structure, which includes a boronic acid moiety and a furan ring. While the use of 4-FAPB in scientific research has been well-documented, the exact mechanism of action and biochemical and physiological effects of this compound remain unclear.

科学研究应用

识别、分离和检测:苯硼酸衍生物在含有多元醇基团的化合物的识别、分离和检测中发挥作用。它们的应用包括自调节胰岛素输送、组织工程和传感器系统,展示了它们在生物医学工程和诊断中的多功能性 (Chu Liang-yin,2006 年)。

癌症治疗和诊断:已经报道了苯硼酸功能化的芘衍生物的合成,这些衍生物自组装成纳米棒,用于细胞表面唾液酸的原位双光子成像和光动力治疗。这些纳米棒对活细胞上的唾液酸表现出特异性和高效的成像,表明它们在癌症诊断和治疗中的潜力 (Ting Li 和 Yang Liu,2021 年)。

基因传递:已经证明用苯硼酸基团修饰聚乙烯亚胺可以显着提高基因传递效率。这是通过与细胞配体相互作用促进 DNA 凝结和细胞摄取来实现的,为基因治疗技术提供了有希望的进展 (Qi Peng 等人,2010 年)。

葡萄糖反应性材料:苯硼酸基葡萄糖反应性材料的开发很显着,特别是对于胰岛素输送系统。纳米技术的进步导致了葡萄糖反应性纳米凝胶、胶束、囊泡和介孔二氧化硅纳米粒子的产生,这可能会彻底改变糖尿病管理 (Rujiang Ma 和 Linqi Shi,2014 年)。

抗病毒疗法:对苯硼酸改性纳米粒子的研究突出了它们作为抗病毒疗法的潜力。这些纳米粒子已证明对丙型肝炎病毒有效,展示了一种病毒进入抑制的新方法,可能导致新的抗病毒治疗策略 (M. Khanal 等人,2013 年)。

生化分析

Biochemical Properties

4-(Furfurylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition and protein interactions. The compound interacts with enzymes such as proteases and glycosidases, forming stable complexes that can inhibit their activity . Additionally, 4-(Furfurylaminocarbonyl)phenylboronic acid can bind to specific proteins, altering their function and stability.

Cellular Effects

The effects of 4-(Furfurylaminocarbonyl)phenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and gene expression patterns. Furthermore, 4-(Furfurylaminocarbonyl)phenylboronic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 4-(Furfurylaminocarbonyl)phenylboronic acid exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to their inhibition or activation . The compound’s ability to bind to specific biomolecules allows it to modulate their activity and stability. Additionally, 4-(Furfurylaminocarbonyl)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(Furfurylaminocarbonyl)phenylboronic acid in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at 2-8°C . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of 4-(Furfurylaminocarbonyl)phenylboronic acid on cellular function have been observed, with some studies reporting sustained inhibition of enzyme activity and altered cellular metabolism over extended periods.

Dosage Effects in Animal Models

The effects of 4-(Furfurylaminocarbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological functions. Threshold effects have been reported, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

4-(Furfurylaminocarbonyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific metabolic enzymes, thereby influencing the levels of metabolites and the overall metabolic state of the cell . Additionally, 4-(Furfurylaminocarbonyl)phenylboronic acid can affect the synthesis and degradation of key biomolecules, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(Furfurylaminocarbonyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy, with higher concentrations observed in regions where it interacts with target biomolecules.

Subcellular Localization

4-(Furfurylaminocarbonyl)phenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, or to the cytoplasm, where it modulates enzyme activity and metabolic processes.

属性

IUPAC Name |

[4-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSMENBYQORPAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407228 |

Source

|

| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-18-2 |

Source

|

| Record name | B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)